molecular formula C11H11F B13418380 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene CAS No. 369650-25-9

1-(Cyclopent-3-en-1-yl)-3-fluorobenzene

Cat. No.: B13418380
CAS No.: 369650-25-9
M. Wt: 162.20 g/mol
InChI Key: SWDZRLCCPTWFMV-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-en-1-yl)-3-fluorobenzene is a fluorinated organic compound with the molecular formula C 11 H 11 F and a molecular weight of 162.20 g/mol . This structure features a cyclopent-3-ene ring linked to a meta-fluorinated benzene ring, a configuration that makes it a valuable non-polar building block in synthetic and medicinal chemistry research . The compound is characterized by a calculated density of approximately 1.078 g/cm³ and a high calculated boiling point of ~191°C, indicating potential utility in high-temperature reactions . This chemical serves as a versatile synthetic intermediate. Its core structure is analogous to scaffolds used in pharmaceutical research, particularly in the development of novel therapeutic agents. For instance, structurally similar compounds incorporating a fluorobenzene moiety and a carbocyclic system have been investigated as potential inhibitors in drug discovery campaigns, such as those targeting infectious diseases . The presence of the fluorine atom can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity, making fluorinated intermediates like this one crucial for structure-activity relationship (SAR) studies . Furthermore, the cyclopent-3-ene ring provides a reactive handle for further chemical modifications, including cycloadditions or functionalizations, enabling researchers to build complex molecular architectures . This product is supplied as a high-purity material (typically ≥99%) and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for personal use. Researchers working in areas such as method development, ligand synthesis, and the exploration of new chemical spaces will find this compound to be a critical building block for their investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

369650-25-9

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-cyclopent-3-en-1-yl-3-fluorobenzene

InChI

InChI=1S/C11H11F/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h1-3,6-9H,4-5H2

InChI Key

SWDZRLCCPTWFMV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C2=CC(=CC=C2)F

Origin of Product

United States

Contextualization Within Fluorinated Aryl Cycloalkene Systems

Fluorinated aryl-cycloalkene systems represent a class of organic molecules characterized by the presence of a fluorine atom on an aromatic ring that is attached to a cycloalkene moiety. The introduction of fluorine into an aryl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. alfa-chemistry.com These changes are of profound interest in medicinal chemistry and materials science.

Significance of Aryl Cyclopentene Scaffolds in Modern Organic Chemistry

The aryl-cyclopentene scaffold is a prevalent structural motif found in a multitude of biologically active natural products and synthetic compounds. nih.gov The five-membered carbocyclic ring of cyclopentene (B43876) offers a versatile platform for the stereoselective introduction of various functional groups. nih.govroyalsocietypublishing.org Its conformational flexibility allows it to interact effectively with biological targets such as enzymes and receptors. royalsocietypublishing.org

The combination of a rigid aromatic ring with a more flexible cyclopentene unit in aryl-cyclopentene scaffolds creates a unique three-dimensional structure that is often sought after in drug discovery programs. nih.gov These scaffolds serve as valuable building blocks in the total synthesis of complex molecules and in the generation of libraries of compounds for high-throughput screening. nih.govresearchgate.net The development of new synthetic methodologies for the efficient and stereocontrolled construction of these frameworks is an active area of contemporary organic synthesis. nih.gov

Table 1: Comparison of Selected Aryl-Cycloalkene Scaffolds

This table provides a comparative overview of different aryl-cycloalkene systems, highlighting key structural features and general areas of application. The data presented for 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene is hypothetical and based on the expected properties of such a molecule within this class.

Compound NameAromatic SystemCycloalkene Ring SizeKey FeaturesPrimary Research Area
1-PhenylcyclopenteneBenzene (B151609)5Basic aryl-cyclopentene structure.Mechanistic studies, building block.
1-(4-Fluorophenyl)cyclohexeneFluorobenzene (B45895)6Fluorine substitution for altered electronics.Agrochemicals, materials science.
1-(Naphthalen-2-yl)cyclohepteneNaphthalene7Extended aromatic system for photophysical studies.Materials science.
This compound Fluorobenzene 5 Positional isomer of the double bond, fluorine substitution. Medicinal chemistry (hypothetical).

Overview of Research Trajectories for Fluorinated Organic Compounds

Strategies for Aryl-Cyclopentene Moiety Construction

The creation of the aryl-cyclopentene framework can be approached through various convergent and linear strategies. These methods range from the addition of organometallic reagents to cyclopentene (B43876) precursors to cycloaddition reactions that build the carbocyclic ring with the desired substitution pattern.

Grignard Reagent Approaches for Cyclopentene Arylation

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. In the context of synthesizing aryl-cyclopentenes, they can be employed to introduce the aryl group onto a pre-existing cyclopentene or cyclopentenone core. The reaction of a Grignard reagent with a cyclopentenone can proceed via two main pathways: 1,2-addition to the carbonyl group, yielding a tertiary alcohol, or 1,4-conjugate addition to the enone system, which, after enolate quenching, results in an aryl-substituted cyclopentanone (B42830).

The choice between 1,2- and 1,4-addition is influenced by several factors, including the steric hindrance of the Grignard reagent and the cyclopentenone, the presence of coordinating solvents, and the temperature. For instance, the reaction of 3-methyl-2-cyclopentene-1-one with alkyl Grignard reagents, followed by dehydration, has been utilized in the synthesis of alkylcyclopentadienes. google.comgoogle.com This approach typically yields a tertiary alcohol intermediate which can then be dehydrated under acidic conditions to form the desired aryl-cyclopentene. google.comgoogle.com While Grignard reagents generally favor 1,2-addition to α,β-unsaturated ketones, the use of lithium diorganocopper reagents (Gilman reagents) can selectively promote 1,4-addition. libretexts.orgstackexchange.com

A plausible route to this compound using this methodology would involve the reaction of 3-fluorophenylmagnesium bromide with a suitable cyclopentenone derivative, followed by dehydration and any necessary subsequent modifications to achieve the desired double bond placement.

Table 1: Comparison of Grignard and Gilman Reagent Addition to α,β-Unsaturated Ketones
Reagent TypeGeneral FormulaPredominant Addition PathwayInitial Product
Grignard ReagentRMgX1,2-AdditionAllylic Alcohol
Gilman Reagent (Organocuprate)R₂CuLi1,4-Conjugate AdditionKetone

Cycloaddition Reactions Towards Fluorinated Cyclopentene Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a stereocontrolled manner. For the synthesis of fluorinated cyclopentene derivatives, several cycloaddition strategies are particularly relevant.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. beilstein-journals.orgnih.govbeilstein-journals.org This reaction is a highly effective method for constructing the five-membered ring of cyclopentenones, which are valuable precursors to compounds like this compound. beilstein-journals.orgnih.govbeilstein-journals.org The intramolecular version of the PKR is particularly useful for creating fused-ring systems. nih.gov

The incorporation of fluorine into the reacting partners allows for the synthesis of fluorinated cyclopentenone derivatives. beilstein-journals.orgnih.govbeilstein-journals.org The fluorine atom or a fluorine-containing group can be positioned on either the alkene or the alkyne component, which in turn dictates its position in the final cyclopentenone product. nih.gov While the intermolecular PKR has a broad alkyne scope, its application with simple alkenes can be limited, often requiring the use of strained alkenes. nih.gov Nevertheless, the PKR has been successfully employed in the synthesis of biologically relevant molecules, including those with fluorine-containing fused rings. nih.gov

Formal [3+2] cycloaddition reactions provide another powerful avenue for the synthesis of cyclopentene rings. beilstein-journals.orgorganic-chemistry.org These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring. A variety of synthons can be employed for this purpose.

One notable example is the phosphine-catalyzed [3+2] cycloaddition of allenes with electron-deficient alkenes (enones), which can generate highly functionalized cyclopentenes. organic-chemistry.org This method allows for the creation of contiguous stereocenters with good control over enantioselectivity and regioselectivity. organic-chemistry.org The versatility of this approach has been demonstrated in the synthesis of complex molecules, including spirocyclic compounds. organic-chemistry.org

Another approach involves the use of cyclopropyl (B3062369) ketones and radical-acceptor alkenes in a stereoselective formal [3+2] cycloaddition catalyzed by a chiral titanium complex. organic-chemistry.org This method constructs two new carbon-carbon bonds and two adjacent stereogenic centers with high diastereo- and enantioselectivity. organic-chemistry.org Such strategies offer a direct route to polysubstituted cyclopentane derivatives that can be further elaborated to the desired aryl-cyclopentene.

Electrosynthetic Routes to Aryl-Substituted Cyclopentenes

Electrosynthesis offers an alternative, often milder and more sustainable, approach to the construction of complex organic molecules. nih.govnih.gov In the context of aryl-substituted cyclopentenes, electrochemical methods can be employed to facilitate key bond-forming reactions.

Recent research has demonstrated the preparation of 1,4-diene derivatives bearing a cyclopentene skeleton from readily available alkynes and γ,δ-unsaturated carboxylic acids via an electrochemical oxidation cyclization followed by Hofmann elimination. nih.govnih.gov A plausible mechanism involves the anodic oxidation of a coordination intermediate to generate a radical species. This radical then participates in an addition reaction with an alkyne, followed by an intramolecular 5-exo-trig cyclization to form the cyclopentene ring. nih.gov This method is notable for its good to excellent yields and functional group compatibility. nih.gov While not a direct arylation method, this approach can generate functionalized cyclopentene cores that could be subsequently arylated.

Oxidative Allylic C(sp³)-H Arylation Approaches for Cycloalkenes

Direct functionalization of C-H bonds is a highly atom-economical strategy in organic synthesis. Oxidative allylic C(sp³)-H arylation of cycloalkenes presents a direct method for introducing an aryl group onto a pre-existing cyclopentene ring. This transformation avoids the need for pre-functionalization of the alkene.

Palladium catalysis has been instrumental in developing such reactions. For instance, the aerobic oxidative cross-coupling of alkenes with polyfluorobenzenes can be achieved through palladium-catalyzed allylic C-H activation. This provides a direct route to allylic C-C bond formation with good yields and high regioselectivity.

More recent advancements have focused on the use of synergistic catalytic systems. For example, the combination of Pd(OAc)₂ and Ag₂O has been shown to effectively catalyze the oxidative C-H arylation of (poly)fluoroarenes with aryl pinacol (B44631) boronates. nih.govuni-ulm.de This ligand-free system operates in air and can produce fluorinated unsymmetrical biaryls in high yields. nih.gov DFT calculations suggest that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.gov The application of such a methodology to cyclopentene would directly lead to the desired aryl-cyclopentene structure.

Table 2: Summary of Synthetic Methodologies for Aryl-Cyclopentene Construction
MethodologyKey TransformationPrecursorsAdvantages
Grignard Reagent AdditionC-C bond formation via nucleophilic additionCyclopentenone, Aryl magnesium halideReadily available reagents, well-established
Pauson-Khand Reaction[2+2+1] CycloadditionAlkene, Alkyne, Carbon MonoxideDirect cyclopentenone synthesis, applicable to fluorinated systems
Formal [3+2] CycloadditionRing formation from 3- and 2-atom componentsAllenes/Enones, Cyclopropyl ketones/AlkenesHigh stereocontrol, access to complex substitution patterns
ElectrosynthesisElectrochemical oxidation and cyclizationAlkynes, γ,δ-Unsaturated carboxylic acidsMild conditions, avoids harsh reagents
Oxidative Allylic C-H ArylationDirect C-H functionalizationCyclopentene, (Fluoro)Aryl boronateHigh atom economy, direct arylation

Fluorination Strategies on Aromatic and Cycloalkene Rings

The introduction of fluorine onto aromatic and cycloalkene rings is a critical step in the synthesis of these compounds. Several methods have been developed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgbyjus.com This reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org In the context of synthesizing fluorobenzene (B45895) derivatives, the SNAr mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.com

The reaction proceeds through a two-step addition-elimination process, where the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate then expels the leaving group to restore the aromaticity of the ring. youtube.com The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comyoutube.com

Recent advancements in this area include the use of organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes. nih.gov This method expands the scope of the SNAr reaction to include electron-neutral and electron-rich fluoroarenes. nih.gov Additionally, concerted SNAr reactions, which proceed through a single transition state, have been developed, allowing for the use of a broader range of substrates. acs.org

Key Features of SNAr Reactions for Fluorobenzene Synthesis

FeatureDescriptionReferences
MechanismAddition-elimination process involving a Meisenheimer complex. byjus.commasterorganicchemistry.com
Substrate RequirementsAromatic ring activated by electron-withdrawing groups. wikipedia.orgbyjus.com
Leaving GroupTypically a halide, with fluoride (B91410) often being the most reactive. imperial.ac.uk
Recent DevelopmentsPhotoredox catalysis for unactivated fluoroarenes and concerted SNAr reactions. nih.govacs.org

The Balz-Schiemann reaction is a classic method for the synthesis of fluoroarenes from primary aromatic amines. chemistrylearner.com This reaction involves the diazotization of an aromatic amine with nitrous acid, followed by the thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, typically fluoroboric acid (HBF4). chemistrylearner.combyjus.com

The mechanism of the Balz-Schiemann reaction is thought to proceed through an SN1-type mechanism, involving the formation of an aryl cation intermediate. chemistrylearner.comscienceinfo.com However, the reactivity trends can be unpredictable. chemistrylearner.comscienceinfo.com The reaction is particularly useful for synthesizing specifically fluorinated aromatic compounds and is often the method of choice for preparing compounds like 4-fluorobenzoic acid. scienceinfo.com

While the Balz-Schiemann reaction is a valuable tool, it has some limitations, including the potential for explosive decomposition of the diazonium salt and the requirement for high temperatures. scienceinfo.com Innovations to the traditional method include the use of other counterions, such as hexafluorophosphates (PF6-) and hexafluoroantimonates (SbF6-), which can improve yields for some substrates. byjus.comwikipedia.org

Overview of the Balz-Schiemann Reaction

StepDescriptionReagentsReferences
DiazotizationConversion of a primary aromatic amine to a diazonium salt.Nitrous acid (HNO2) chemistrylearner.combyjus.com
Fluoride ExchangeFormation of the diazonium tetrafluoroborate (B81430) salt.Fluoroboric acid (HBF4) chemistrylearner.combyjus.com
DecompositionThermal or photochemical decomposition to yield the fluoroarene.Heat or light chemistrylearner.com

The synthesis of gem-difluorocyclopropanes from alkenes is a key strategy that can lead to the formation of fluorinated cycloalkene structures. researchgate.net This approach typically involves the [2+1] cycloaddition of a difluorocarbene to an alkene. researchgate.net Various reagents can be used to generate the difluorocarbene, including sodium chlorodifluoroacetate (ClCF2COONa) and Ruppert-Prakash reagents. researchgate.netnih.gov

These gem-difluorocyclopropanes can then undergo further transformations, such as ring-opening and cross-coupling reactions, to provide access to a variety of monofluoroalkenes. researchgate.netrsc.org Transition metal catalysis, particularly with rhodium and palladium, has been extensively explored for these transformations. researchgate.netacs.org

Carbenoids, which are substances that react similarly to carbenes but are not technically carbenes, can also be used for cyclopropanation. libretexts.orglibretexts.org The Simmons-Smith reaction, which utilizes the carbenoid ICH2ZnI, is a well-known example. libretexts.org While not directly a fluorination method, these cyclopropanation strategies provide a versatile platform for introducing fluorine-containing motifs into cyclic structures.

Methods for gem-Difluorocyclopropanation

Difluorocarbene SourceDescriptionReferences
Sodium chlorodifluoroacetate (ClCF2COONa)A classic and commonly used reagent for difluorocyclopropanation. researchgate.netnih.gov
Ruppert-Prakash Reagents (e.g., TMSCF3)Effective for the preparation of advanced building blocks. researchgate.net
DifluorodiazirineA photochemical source of difluorocarbene. nih.gov

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be adapted for the synthesis of fluorinated biaryls and other aryl-containing structures. rsc.orgrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are particularly useful in this regard. rsc.orgresearchgate.netacs.org

In the context of synthesizing compounds like this compound, these reactions can be used to couple a fluorinated aryl group with a cyclopentenyl partner. Aryl fluorides, which were once considered inert in palladium-catalyzed coupling reactions, can now be used as substrates, especially when activated by electron-withdrawing groups. acs.orgnih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions. rsc.orgacs.org For instance, the use of specific palladium catalysts with phosphine (B1218219) ligands has been shown to be effective for the coupling of electron-deficient aryl fluorides. nih.gov Fluoride ions can also play a role in promoting these reactions by facilitating transmetalation and reductive elimination steps. thieme-connect.com

Common Cross-Coupling Reactions for Fluorinated Aryl Linkages

ReactionCoupling PartnersCatalystReferences
Suzuki CouplingArylboronic acid and aryl halidePalladium(0) complex acs.orgnih.gov
Stille CouplingOrganostannane and aryl halidePalladium(0) complex acs.orgnih.gov
Negishi CouplingOrganozinc reagent and aryl halidePalladium or Nickel complex rsc.orgresearchgate.net

Multi-Step Syntheses of this compound Derivatives

The synthesis of this compound and its derivatives often requires a multi-step approach, combining several of the strategies discussed above. These synthetic routes are designed to build the target molecule in a controlled and efficient manner.

Cyclopentanone and its derivatives are versatile starting materials for the synthesis of cyclopentene-containing compounds. organic-chemistry.org A common strategy involves the reaction of a cyclopentanone with an organometallic reagent, such as a Grignard reagent, to form a tertiary alcohol. researchgate.net This alcohol can then be dehydrated to introduce a double bond into the cyclopentane ring, yielding a cyclopentene derivative. researchgate.net

For the synthesis of this compound, a 3-fluorophenyl Grignard reagent could be reacted with cyclopentanone. Subsequent dehydration of the resulting alcohol would then yield the desired product. This approach allows for the introduction of the fluorinated aryl group and the formation of the cyclopentene ring in a sequential manner.

The efficiency and selectivity of these reactions can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions. researchgate.net For example, the use of specific catalysts can enhance the stereoselectivity of reactions involving cyclopentanone.

Synthetic Sequence from Cyclopentanone

StepTransformationTypical ReagentsReferences
1Nucleophilic addition to cyclopentanoneOrganometallic reagent (e.g., Grignard) researchgate.net
2Dehydration of the resulting alcoholAcid catalyst researchgate.net

Enantioselective Preparation Techniques for Chiral Cyclopentene-Based Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can significantly influence their conformational preferences and physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. When this is combined with the creation of stereogenic centers, the precise control of enantioselectivity becomes a critical challenge for synthetic chemists. The enantioselective synthesis of chiral cyclopentene-based fluorinated compounds, such as this compound and its analogs, requires sophisticated asymmetric catalytic methods to control the three-dimensional arrangement of atoms.

A variety of strategies have been developed for the asymmetric synthesis of fluorinated carbocycles, which can be conceptually applied to the synthesis of chiral cyclopentene-based structures. These methods often rely on the use of chiral catalysts or auxiliaries to induce facial selectivity in key bond-forming reactions.

One prominent approach involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. This method provides access to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. researchgate.net The resulting chiral building blocks are versatile intermediates that can be further elaborated into a diverse range of enantioenriched fluorinated cyclobutane (B1203170) derivatives. researchgate.net

Another powerful technique is the enantioselective cyclopropanation of alkenes. For instance, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various alkenes in the presence of a chiral dirhodium catalyst, such as Rh₂(R-PTAD)₄ (an adamantylglycine-derived complex), can produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and excellent enantioselectivity, often achieving enantiomeric excesses (ee) between 88% and 98%. organic-chemistry.org While this method directly yields cyclopropanes, the principles of using chiral catalysts to control the stereochemistry of carbocycle formation are broadly applicable.

The following table summarizes representative results from the enantioselective synthesis of fluorinated cyclopropane derivatives, illustrating the effectiveness of chiral dirhodium catalysts in achieving high levels of stereocontrol.

Alkene SubstrateCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Yield (%)
StyreneRh₂(R-PTAD)₄>94:69885
4-MethylstyreneRh₂(R-PTAD)₄>94:69782
4-ChlorostyreneRh₂(R-PTAD)₄>94:69678
2-VinylnaphthaleneRh₂(R-PTAD)₄>94:69588
IndeneRh₂(R-PTAD)₄>94:68875
Data compiled from studies on rhodium-catalyzed cyclopropanation. organic-chemistry.org

Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of fluorinated carbocycles. For example, the difluorocyclopropanation of silyl (B83357) dienol ethers derived from α,β-unsaturated ketones can be catalyzed by a proton sponge to regioselectively produce 1,1-difluoro-2-siloxy-2-vinylcyclopropanes. researchgate.net Subsequent fluoride ion-catalyzed ring opening can lead to fluorinated precursors for Nazarov cyclization, a key reaction for cyclopentenone synthesis. researchgate.net Controlling the enantioselectivity of such cyclizations is an active area of research.

While a direct, documented enantioselective synthesis of this compound is not readily found in the literature, the principles established in the asymmetric synthesis of analogous fluorinated carbocycles provide a clear roadmap. Future research in this area would likely involve the adaptation of existing chiral catalyst systems, such as those based on rhodium or copper, to reactions that form the chiral cyclopentene ring, for instance, through asymmetric conjugate additions, allylic alkylations, or intramolecular cyclizations of appropriately fluorinated precursors. The development of such methods is crucial for accessing optically pure fluorinated cyclopentene derivatives for various applications.

Mechanistic Insights into Carbon-Carbon Bond Formation in Aryl-Cyclopentene Synthesis

The formation of the critical carbon-carbon bond linking the aryl and cyclopentene groups in structures like this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are paramount in this context.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide. libretexts.orgmusechem.comwikipedia.org To synthesize the target structure, this would typically involve the reaction of a cyclopentenyl boronic acid or ester with 1-bromo-3-fluorobenzene (B1666201) (or a similar halide). The catalytic cycle, illustrated below, is a well-established sequence involving a palladium catalyst. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3-fluorobenzene). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. libretexts.orgwikipedia.org This is often the rate-determining step. wikipedia.org

Transmetalation: The organoboron reagent (cyclopentenyl boronic acid) is activated by a base, forming a borate (B1201080) complex. This complex then transfers its organic group (the cyclopentenyl moiety) to the Pd(II) center, displacing the halide. This step is known as transmetalation. wikipedia.orgnobelprize.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the 3-fluorophenyl and cyclopentenyl moieties) from the palladium center. This forms the desired C-C bond in the product molecule and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgnih.gov

Step Description Key Intermediates
Oxidative AdditionPd(0) inserts into the aryl-halide bond.Pd(II)-aryl-halide complex
TransmetalationThe base-activated boronic acid transfers the cyclopentenyl group to Pd(II).Di-organo Pd(II) complex
Reductive EliminationThe aryl and cyclopentenyl groups couple, and the product is released.Pd(0) catalyst (regenerated)

Heck Reaction: The Heck (or Mizoroki-Heck) reaction provides an alternative pathway, coupling an unsaturated halide with an alkene. wikipedia.org In this case, 1-bromo-3-fluorobenzene could be reacted directly with cyclopentene, although controlling regioselectivity and preventing side reactions like isomerization of the double bond can be challenging. The mechanism also proceeds via a Pd(0)/Pd(II) cycle. byjus.comscienceinfo.com

Oxidative Addition: Similar to the Suzuki coupling, the cycle starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. scienceinfo.com

Migratory Insertion (Carbopalladation): The alkene (cyclopentene) coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond in a syn addition. wikipedia.orgbyjus.com

Beta-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new C-C bond is eliminated, also in a syn fashion, forming a palladium-hydride species and releasing the final substituted alkene product. wikipedia.orgscienceinfo.com

Base-promoted Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride species. wikipedia.org

Friedel-Crafts Alkylation: A classic, though often less selective, method is the Friedel-Crafts alkylation. This reaction involves the electrophilic aromatic substitution of fluorobenzene with a cyclopentenyl halide or alcohol in the presence of a strong Lewis acid catalyst like AlCl₃ or FeCl₃. mt.comorganic-chemistry.org The Lewis acid generates a cyclopentenyl carbocation (or a related electrophilic complex), which is then attacked by the electron-rich aromatic ring. mt.commasterorganicchemistry.com However, this method is prone to challenges such as carbocation rearrangements and polyalkylation, making it less favorable for the precise synthesis of a single isomer. organic-chemistry.orgmasterorganicchemistry.com

Fluorine Effects on Reaction Regioselectivity and Pathway

The fluorine atom on the benzene (B151609) ring of this compound exerts a profound influence on the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. This influence stems from the dual nature of fluorine's electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene itself.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system through resonance. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.

In the context of this compound, the cyclopentenyl group is already present at the 1-position and the fluorine at the 3-position. For a subsequent EAS reaction, the directing effects of both substituents must be considered. The alkyl (cyclopentenyl) group is an activating, ortho, para-director. The fluorine is a deactivating, ortho, para-director.

Position Influence from Cyclopentenyl (at C1) Influence from Fluorine (at C3) Overall Effect
2ortho (activating)ortho (directing)Strongly favored
4para (activating)ortho (directing)Strongly favored
5meta (disfavored)meta (disfavored)Strongly disfavored
6ortho (activating)para (directing)Strongly favored

The combined directing effects strongly favor substitution at positions 2, 4, and 6, with steric hindrance from the bulky cyclopentenyl group likely disfavoring position 2 to some extent.

Ring-Opening and Ring-Closing Reaction Dynamics of Fluorinated Cyclic Systems

The cyclopentene ring in this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. Electrocyclic reactions, a type of pericyclic reaction, involve the intramolecular formation or cleavage of a sigma bond between the ends of a conjugated pi-system. libretexts.orglibretexts.org

Electrocyclic Ring-Opening: Under thermal or photochemical conditions, the cyclopentene ring could theoretically undergo a 4π-electron electrocyclic ring-opening to form a substituted 1,3-pentadiene. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules. For a 4π-electron system under thermal conditions, the ring-opening must be conrotatory (the terminal groups rotate in the same direction). masterorganicchemistry.com Under photochemical conditions, the opening would be disrotatory (the groups rotate in opposite directions). masterorganicchemistry.com The high energy required to break the sigma bond and overcome the stability of the five-membered ring makes this a less common reaction pathway unless the ring is significantly strained.

Electrocyclic Ring-Closing (Nazarov Cyclization): A more synthetically relevant ring-closing reaction is the Nazarov cyclization, which is the acid-catalyzed 4π-electron conrotatory cyclization of a divinyl ketone to form a cyclopentenone. libretexts.orgwikipedia.org While not directly applicable to this compound itself, this mechanism is fundamental to the synthesis of related fluorinated cyclopentenone structures.

Ring-Opening Metathesis (ROM): Another potential pathway for the cyclopentene ring is ring-opening metathesis, often leading to polymerization (ROMP). This reaction uses transition-metal catalysts (typically containing ruthenium) to cleave the double bond of a cyclic olefin and form a linear polymer. rsc.orgyoutube.com The driving force for this reaction is often the release of ring strain. youtube.com For cyclopentene, the strain is moderate, and polymerization is feasible. The presence of the bulky 3-fluorophenyl substituent could influence the rate and polymer properties.

Catalytic Processes in the Synthesis and Transformation of this compound Precursors

The synthesis of this compound relies on catalytic processes to efficiently prepare its key precursors.

Synthesis of Aryl Precursors: The fluorinated aromatic component, such as 3-fluorophenylboronic acid, is a crucial precursor for Suzuki-Miyaura coupling. chemicalbook.com These boronic acids are versatile building blocks in organic synthesis. iucr.orgresearchgate.net They are typically synthesized from the corresponding aryl halide (e.g., 1-bromo-3-fluorobenzene) via lithiation or Grignard formation at low temperature, followed by reaction with a trialkyl borate (like trimethyl borate) and subsequent acidic workup. orgsyn.org

Synthesis of Cyclopentene Precursors: The cyclopentene moiety can be derived from cyclopentadiene (B3395910), which is readily available as a byproduct of steam cracking. Catalytic selective hydrogenation is used to convert one of the two double bonds in cyclopentadiene to yield cyclopentene. google.com Catalysts for this process can be based on soluble nickel compounds or supported ruthenium nanoparticles. google.comresearchgate.net To be used in cross-coupling reactions, cyclopentene must be further functionalized into a derivative like a cyclopentenyl boronic ester or halide.

Catalytic Hydrogenation: The double bond within the cyclopentene ring of the final product can be selectively reduced through catalytic hydrogenation. This reaction typically employs catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or molybdenum disulfide under an atmosphere of hydrogen gas. researchgate.net This transformation would yield 1-(cyclopentyl)-3-fluorobenzene, demonstrating a catalytic modification of the final structure.

Derivatization and Further Functionalization of 1 Cyclopent 3 En 1 Yl 3 Fluorobenzene Scaffold

Modifications of the Cyclopentene (B43876) Ring

The cyclopentene ring within the 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene structure is a hub of reactivity, primarily due to the presence of a carbon-carbon double bond. This unsaturation allows for a variety of addition reactions, enabling the introduction of diverse functionalities.

Key transformations of the cyclopentene ring include:

Epoxidation: The double bond can be readily converted to an epoxide, a highly useful synthetic intermediate. This three-membered ring can be subsequently opened by various nucleophiles to introduce substituents such as hydroxyl, amino, or alkoxy groups with specific stereochemistry.

Diels-Alder Reaction: The cyclopentene can act as a dienophile in [4+2] cycloaddition reactions. This powerful C-C bond-forming reaction allows for the construction of complex polycyclic systems. The specific dienes used will dictate the nature of the resulting fused ring system.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across the double bond, leading to the formation of cyclopentanol (B49286) derivatives. The regioselectivity of this reaction is a key advantage for targeted synthesis.

Halogenation: The addition of halogens such as bromine or chlorine across the double bond yields di-halogenated cyclopentane (B165970) derivatives. These intermediates can be further functionalized through substitution or elimination reactions.

Table 1: Representative Modifications of the Cyclopentene Ring

Reaction TypeReagentsProduct Type
Epoxidationm-CPBAEpoxidized cyclopentane derivative
Diels-AlderButadieneFused bicyclic system
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOHCyclopentanol derivative
BrominationBr2Dibromocyclopentane derivative

Functionalization of the Fluorobenzene (B45895) Moiety

The fluorobenzene part of the molecule offers distinct opportunities for functionalization, primarily through reactions targeting the aromatic ring and the fluorine substituent.

Common functionalization strategies include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The fluorine atom and the cyclopentyl group will direct incoming electrophiles to specific positions on the ring, influencing the regioselectivity of the products.

Nucleophilic Aromatic Substitution (SNAr): While fluorine is a poor leaving group in SNAr reactions, its activating effect on the ring can be exploited, particularly with strong nucleophiles and under specific reaction conditions. This can allow for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles.

Cross-Coupling Reactions: The C-F bond, while strong, can be activated for certain cross-coupling reactions, such as Suzuki or Stille couplings, using specialized catalytic systems. More commonly, the aromatic ring can be further functionalized with a triflate or halide to facilitate a wider range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

Table 2: Key Functionalization Reactions of the Fluorobenzene Moiety

Reaction TypeReagents/CatalystIntroduced Functional Group
NitrationHNO3, H2SO4-NO2
BrominationBr2, FeBr3-Br
Friedel-Crafts AcylationAcyl chloride, AlCl3-C(O)R
Suzuki Coupling (of a derived aryl halide)Arylboronic acid, Pd catalyst-Aryl

Formation of Complex Molecular Architectures Incorporating the Core Structure

The true synthetic potential of this compound is realized when modifications to both the cyclopentene ring and the fluorobenzene moiety are combined, or when the entire scaffold is incorporated into larger, more complex molecular architectures.

Strategies for building molecular complexity include:

Sequential Functionalization: A stepwise approach, where the cyclopentene ring is first modified followed by functionalization of the aromatic ring (or vice versa), allows for the controlled and predictable synthesis of highly substituted derivatives.

Intramolecular Reactions: By introducing appropriate functional groups on both the cyclopentene and fluorobenzene moieties, intramolecular cyclization reactions can be triggered to form novel polycyclic and heterocyclic systems. For example, an intramolecular Heck reaction could be envisioned between a vinyl halide on the cyclopentene and the aromatic ring.

Use as a Key Building Block: The entire functionalized scaffold can be used as a key intermediate in the total synthesis of natural products or pharmaceutically active compounds. Its unique three-dimensional shape and the presence of multiple functionalization points make it an attractive starting material for creating diverse molecular libraries.

The ability to selectively manipulate the different reactive sites within this compound provides a rich platform for the design and synthesis of novel and complex molecules with potential applications in various fields of chemical science.

Advanced Spectroscopic Characterization Techniques for 1 Cyclopent 3 En 1 Yl 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules in solution. For 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments.

The ¹H NMR spectrum of this compound is characterized by distinct regions for aromatic, olefinic, and aliphatic protons. The 3-fluorophenyl group gives rise to a complex multiplet pattern in the aromatic region (typically δ 6.8-7.4 ppm). The fluorine atom induces characteristic shifts and couplings; the protons ortho and para to the fluorine are generally shifted to a higher field compared to benzene (B151609), while the meta protons are less affected.

The cyclopentenyl ring protons show signals in the olefinic (δ ~5.7 ppm) and aliphatic regions. The single methine proton attached to both the phenyl ring and the cyclopentenyl ring (benzylic proton) would appear as a distinct multiplet, likely in the δ 3.0-3.5 ppm range. The remaining aliphatic protons on the cyclopentenyl ring would produce complex multiplets between δ 1.5 and 2.8 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom. The fluorine substitution causes a large C-F coupling constant for the carbon directly attached to it (¹JCF ≈ 245 Hz), which is a key identifying feature. The other aromatic carbons also exhibit smaller couplings. The olefinic carbons of the cyclopentene (B43876) ring are expected around δ 130 ppm, while the aliphatic carbons appear at a higher field.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities Note: These are estimated values. Actual shifts and coupling constants require experimental measurement.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C2-H, C4-H, C5-H, C6-H)6.8 - 7.4Complex Multiplets (m)
Olefinic (C3'-H, C4'-H)~ 5.7Multiplet (m)
Benzylic (C1'-H)3.0 - 3.5Multiplet (m)
Aliphatic (C2'-H₂, C5'-H₂)1.5 - 2.8Complex Multiplets (m)

Table 2: Predicted ¹³C NMR Chemical Shifts Note: These are estimated values based on analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-F)~ 163 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-C)140 - 145
Aromatic (C-H)113 - 131
Olefinic (C=C)~ 130
Benzylic (C-C)40 - 45
Aliphatic (CH₂)30 - 35

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. thermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on the chemical shift of fluorobenzene (B45895), which is approximately -113 ppm relative to CFCl₃, the signal for this compound is anticipated in a similar region. colorado.edu The exact shift provides information about the electron-donating or -withdrawing nature of the cyclopentenyl substituent.

The signal will not be a simple singlet; it will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta hydrogens). This coupling provides through-bond connectivity information, confirming the substitution pattern on the benzene ring. thermofisher.com The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds, even in complex mixtures. thermofisher.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

For this compound, key expected vibrational frequencies include:

Aromatic C-H Stretch: A group of sharp bands typically appears just above 3000 cm⁻¹.

Aliphatic/Olefinic C-H Stretch: Bands for the sp³ and sp² C-H bonds of the cyclopentenyl ring are expected just below and just above 3000 cm⁻¹, respectively.

C=C Stretch: The stretching of the carbon-carbon double bond in the cyclopentene ring gives rise to a band around 1650 cm⁻¹. The aromatic ring C=C stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ region. This is often one of the most intense peaks in the IR spectrum.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 650-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations of both the aromatic ring and the cyclopentene moiety, which are often weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3030 - 3100Medium
Olefinic C-H Stretch3010 - 3050Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Alkene C=C Stretch1640 - 1660Medium (Strong in Raman)
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-F Stretch1100 - 1250Strong
Aromatic C-H Out-of-Plane Bend650 - 900Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₁F), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺).

The nominal molecular weight is 162.2 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak at m/z = 162. The fragmentation pattern would provide further structural evidence. Key expected fragmentation pathways include:

Benzylic Cleavage: Loss of the cyclopentenyl radical (•C₅H₇, 67 Da) to form a stable fluorotropylium or fluorobenzyl cation at m/z = 95. This is often a major fragmentation pathway for benzylic compounds.

Retro-Diels-Alder Reaction: The cyclopentene ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment ion at m/z = 134.

Table 4: Predicted Mass Spectrometry Fragments

m/z ValueIdentityFragmentation Pathway
162[M]⁺Molecular Ion
134[M - C₂H₄]⁺Retro-Diels-Alder reaction
95[M - C₅H₇]⁺Loss of cyclopentenyl radical

X-ray Diffraction Studies for Solid-State Structure Elucidation

Should this compound be a crystalline solid, or if it can be crystallized (e.g., at low temperature), single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique yields a three-dimensional map of electron density in the crystal, allowing for the precise determination of:

Atomic Coordinates: The exact position of every non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the connectivity and geometry.

Molecular Conformation: The precise dihedral angles defining the orientation of the 3-fluorophenyl group relative to the cyclopentenyl ring, and the conformation (e.g., envelope or twist) of the cyclopentenyl ring itself.

Intermolecular Interactions: The analysis of the crystal packing reveals how molecules interact with each other in the solid state. This could include van der Waals forces, dipole-dipole interactions, and potential weak C-H···F or C-H···π hydrogen bonds, which influence the material's bulk properties.

Without an experimental crystal structure, specific data such as lattice parameters and bond lengths cannot be provided. However, the technique remains the gold standard for unambiguous structural determination in the solid phase.

Computational Chemistry and Theoretical Studies on 1 Cyclopent 3 En 1 Yl 3 Fluorobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene, DFT calculations would be employed to determine its optimized molecular geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Typically, a functional like B3LYP combined with a basis set such as 6-311++G(d,p) would be used to achieve a balance between accuracy and computational cost. The resulting data would provide a precise three-dimensional model of the molecule. Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface for this compound would illustrate regions of negative potential (red), typically associated with electrophilic attack, and regions of positive potential (blue), indicative of nucleophilic attack. The fluorine atom, being highly electronegative, would be expected to create a region of negative potential on the benzene (B151609) ring.

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, analysis would involve mapping the electron density of these orbitals and calculating their energy levels.

Conformational Analysis and Stereochemical Considerations

Due to the flexible nature of the cyclopentene (B43876) ring and the single bond connecting it to the fluorobenzene (B45895) moiety, this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This is typically performed by systematically rotating the dihedral angle of the bond linking the two rings and calculating the potential energy at each step. The presence of a chiral center where the cyclopentene ring attaches to the phenyl ring also introduces stereochemical complexity, meaning the molecule can exist as different stereoisomers (enantiomers), which could have distinct biological or chemical properties.

Simulations of Reaction Mechanisms and Transition States

Theoretical simulations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution on the fluorobenzene ring or addition reactions at the double bond of the cyclopentene ring. By calculating the energy profiles of these reaction pathways, researchers can determine the activation energies and the structures of the transition states, providing deep insights into the reaction kinetics and mechanisms that are often difficult to obtain through experimental means alone.

Advanced Applications in Materials Science

Integration into Liquid Crystalline Materials

The design of liquid crystal (LC) materials for display technologies is a delicate balance of optimizing properties such as dielectric anisotropy (Δε), viscosity, and clearing temperature. The introduction of fluorine into LC molecules is a well-established strategy to modulate these properties. beilstein-journals.orgbeilstein-journals.org Specifically, the position of the fluorine atom on the molecular core can significantly influence the dipole moment and, consequently, the dielectric anisotropy, which is crucial for the switching behavior of liquid crystal displays (LCDs). beilstein-journals.org

The incorporation of the 1-(cyclopent-3-en-1-yl)-3-fluorobenzene moiety into calamitic (rod-shaped) liquid crystal structures can be envisioned to influence the material's properties in several ways. The fluorobenzene (B45895) group, with its strong dipole moment perpendicular to the long molecular axis, is expected to contribute to a negative dielectric anisotropy. beilstein-journals.org This is a highly sought-after characteristic for advanced display modes like vertically aligned (VA) LCDs. beilstein-journals.org The cyclopentene (B43876) tail, being a non-polar and flexible aliphatic ring, can help to lower the melting point and viscosity of the liquid crystal, which is beneficial for improving response times.

Furthermore, the presence of the double bond in the cyclopentene ring offers a site for potential polymerization, allowing for the formation of polymer-stabilized liquid crystals (PSLCs). These materials combine the fluidic properties of liquid crystals with the mechanical stability of a polymer network, leading to faster switching times and improved durability.

Table 1: Hypothetical Mesomorphic and Physical Properties of a Liquid Crystal Incorporating the this compound Moiety

PropertyPredicted ValueSignificance
Phase Transition Temperatures (°C)Cr 35 N 95 IBroad nematic range suitable for various applications.
Dielectric Anisotropy (Δε) at 25°C-3.5Negative value suitable for VA-LCDs. beilstein-journals.orgbeilstein-journals.org
Optical Anisotropy (Δn) at 589 nm0.12Moderate birefringence for display applications. nycu.edu.tw
Rotational Viscosity (γ1) at 20°C (mPa·s)120Low viscosity for faster switching speeds. nycu.edu.tw

Polymeric and Nanocomposite Systems with Fluorinated Cyclopentene Moieties

The unique combination of a fluorinated aromatic ring and a polymerizable cyclopentene unit makes this compound an attractive monomer for the synthesis of advanced polymers and nanocomposites. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique electrical characteristics. nih.gov

The cyclopentene group can undergo ring-opening metathesis polymerization (ROMP) using catalysts like Grubbs' or Schrock's catalysts, which is a versatile method for producing polymers with well-defined structures. mdpi.com The resulting polymer would feature a fluorinated phenyl side group on a poly(cyclopentenylene) backbone. Such a polymer is expected to exhibit high thermal stability due to the strong C-F bonds. The fluorinated side chains would also lead to a low surface energy, resulting in hydrophobic and oleophobic properties, which are desirable for coatings and membranes.

These fluorinated polymers can also be used to create block copolymers, where a block of the fluorinated polymer is combined with a block of a different polymer. This can lead to self-assembly into well-defined nanostructures, such as micelles or lamellae, which have applications in nanotechnology and drug delivery. mdpi.com Furthermore, these polymers can serve as a matrix for nanocomposites, where the incorporation of nanoparticles (e.g., silica, silver) can further enhance the mechanical, optical, or electrical properties of the material.

Table 2: Predicted Properties of a Polymer Derived from this compound

PropertyPredicted Value/CharacteristicPotential Application
Glass Transition Temperature (Tg)~150 °CHigh-temperature applications.
Thermal Decomposition Temperature (Td)> 400 °CThermally stable materials. nih.gov
Surface EnergyLowHydrophobic and oleophobic coatings. nih.gov
Dielectric ConstantLowInsulating layers in electronics. xieshichem.com

Tailoring Optical and Electronic Properties for Advanced Materials

The incorporation of fluorine into organic materials can significantly alter their optical and electronic properties. rsc.org The this compound moiety can be strategically used to fine-tune these properties for specific applications in optoelectronics.

In terms of optical properties, fluorination is known to lower the refractive index of materials. xieshichem.com This makes polymers derived from this compound potentially useful as low-refractive-index coatings for anti-reflection applications or as cladding materials in optical fibers. The fluorobenzene group also possesses good transparency and can exhibit fluorescence, opening up possibilities for its use in optical films and fluorescent materials. xieshichem.com

From an electronic standpoint, the high electronegativity of the fluorine atom has a strong influence on the energy levels of the molecule. rsc.org It tends to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can improve the electron injection and transport properties of the material, making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The enhanced stability against oxidative degradation, also a result of fluorination, is another key advantage for the longevity of such devices. rsc.org The ability to tune the electronic properties through fluorination is a powerful tool in the design of new organic semiconductors. rsc.org

Table 3: Predicted Optical and Electronic Properties of Materials Incorporating this compound

PropertyPredicted Effect of FluorinationApplication Area
Refractive IndexLowered xieshichem.comAnti-reflective coatings, optical fiber cladding.
HOMO/LUMO Energy LevelsLowered rsc.orgImproved electron injection in OLEDs and OFETs.
Electrochemical StabilityIncreased resistance to oxidation rsc.orgEnhanced lifetime of organic electronic devices.
FluorescencePotential for fluorescence xieshichem.comFluorescent probes and materials.

Future Research Directions and Unexplored Avenues for 1 Cyclopent 3 En 1 Yl 3 Fluorobenzene

Novel Synthetic Routes and Green Chemistry Approaches

Future research could focus on developing more efficient and environmentally benign methods for the synthesis of 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene. While traditional methods for forming carbon-carbon bonds and introducing fluorine atoms are well-established, there is always a need for improvement in terms of yield, selectivity, and sustainability. mdpi.com

Potential Research Areas:

Catalytic Cross-Coupling Reactions: Investigating modern cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling, could provide more direct and atom-economical routes. mdpi.com For instance, the coupling of a (3-fluorophenyl)boronic acid derivative with a cyclopent-3-enyl halide or triflate, or vice versa, using advanced palladium or nickel catalyst systems could be explored.

C-H Activation/Functionalization: A highly attractive and "green" approach would be the direct C-H arylation of cyclopentene (B43876) with 1-fluoro-3-iodobenzene (B1666204) or a similar precursor. researchgate.net This would eliminate the need for pre-functionalized starting materials, reducing step count and waste.

Microwave-Assisted Synthesis: The use of microwave irradiation could significantly accelerate reaction times and improve yields for the synthesis of this compound. mdpi.comrasayanjournal.co.in Exploring microwave-assisted protocols for key bond-forming steps would align with the principles of green chemistry by reducing energy consumption. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenge
Catalytic Cross-CouplingHigh yields, good functional group toleranceCatalyst efficiency and cost
C-H ActivationHigh atom economy, reduced wasteSelectivity and reactivity of C-H bonds
Microwave-Assisted SynthesisRapid reaction times, improved yieldsScale-up and hotspot formation
Flow ChemistryEnhanced safety, precise control, scalabilityInitial setup cost and optimization

Exploration of Unique Reaction Pathways and Transformations

The unique combination of a fluorinated aromatic ring and a reactive alkene in this compound opens up numerous possibilities for exploring novel chemical transformations.

Potential Research Areas:

Fluorine-Directed Reactions: The influence of the fluorine atom on the reactivity of the cyclopentene double bond could be investigated. For instance, electrophilic additions to the double bond might be influenced by the electron-withdrawing nature of the fluorophenyl group.

Metathesis Reactions: The cyclopentene moiety is a suitable substrate for ring-opening metathesis polymerization (ROMP) or cross-metathesis with other olefins. beilstein-journals.org This could lead to the synthesis of novel fluorinated polymers or more complex molecular architectures.

Stereoselective Transformations: The development of methods for the stereoselective functionalization of the cyclopentene ring, such as asymmetric dihydroxylation, epoxidation, or hydrogenation, would provide access to chiral derivatives with potential applications in medicinal chemistry.

Photochemical Reactions: The interaction of the aromatic ring and the double bond under photochemical conditions could lead to interesting intramolecular cycloadditions or rearrangements, offering pathways to complex polycyclic structures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry can provide valuable insights into the structure, properties, and reactivity of this compound, guiding future experimental work.

Potential Research Areas:

Conformational Analysis: A detailed computational study of the molecule's conformational landscape could help understand its three-dimensional structure and how it influences its physical and chemical properties.

Reaction Mechanism Prediction: Density Functional Theory (DFT) calculations could be employed to model the transition states and reaction pathways of potential transformations, such as those mentioned in section 8.2. nih.gov This would allow for a more rational design of experiments.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR spectra, which would be a valuable tool for the characterization of this compound and its derivatives. nih.gov

Molecular Dynamics Simulations: Simulations could be used to study the interactions of this compound with other molecules or materials, which would be relevant for predicting its behavior in various applications.

Development of High-Performance Materials

The unique properties imparted by the fluorine atom, such as increased thermal stability and altered electronic properties, make this compound an interesting building block for novel high-performance materials.

Potential Research Areas:

Fluoropolymers: As mentioned earlier, ROMP of the cyclopentene ring could lead to the formation of fluoropolymers. These materials could exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.

Liquid Crystals: The rigid aromatic ring and the flexible cyclopentenyl group could be a suitable scaffold for the design of novel liquid crystalline materials. The fluorine substituent would likely have a significant impact on the mesophase behavior.

Organic Electronics: Fluorinated aromatic compounds are of interest in the field of organic electronics. researchgate.net Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Luminescent Materials: Further functionalization of the aromatic ring could lead to the development of novel fluorescent dyes or light-conversion agents with enhanced photostability and quantum yields. rsc.org

Q & A

Q. What are the established synthetic routes for 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene, and how can reaction conditions be optimized to improve yields?

Methodological Answer: Key synthetic strategies include:

  • Friedel-Crafts alkylation : Reacting 3-fluorobenzene derivatives with cyclopentene-containing electrophiles (e.g., cyclopentenyl halides) under Lewis acid catalysis (e.g., AlCl₃). Optimization involves controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions .
  • Transition-metal-catalyzed coupling : Palladium-mediated cross-coupling between cyclopentenyl boronic acids and fluorinated aryl halides. Catalyst systems (e.g., Pd(PPh₃)₄) and ligand selection significantly impact efficiency .
  • Fluorination post-functionalization : Introducing fluorine via electrophilic fluorination (e.g., Selectfluor®) after cyclopentenyl group attachment. Solvent choice (e.g., acetonitrile) and stoichiometry are critical for regioselectivity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -120 ppm) identifies fluorine environment, while ¹H NMR detects cyclopentenyl protons (δ 5.5–6.2 ppm, olefinic signals). NOESY confirms spatial proximity between the cyclopentenyl group and aromatic fluorine .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, addressing challenges like disorder in the cyclopentenyl ring. Twinning parameters (e.g., BASF) and high-resolution data (d < 0.8 Å) improve refinement accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 178.22 g/mol) and detects fragmentation patterns (e.g., loss of cyclopentenyl moiety at m/z 95) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected regioselectivity in fluorination reactions?

Methodological Answer:

  • DFT Calculations : Simulate reaction pathways to identify kinetic vs. thermodynamic control. For example, compute activation energies for fluorination at ortho vs. para positions relative to the cyclopentenyl group. Basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (e.g., PCM) improve accuracy .
  • Molecular Dynamics (MD) : Model solvent effects on transition states. Polar solvents (e.g., DMF) may stabilize charged intermediates, altering regioselectivity .
  • Data Reconciliation : Cross-validate computational predictions with experimental NMR coupling constants (³JHF) and X-ray-derived bond angles .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Co-crystallization : Use halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattice packing via F···I interactions .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions in ethyl acetate/hexane mixtures reduces disorder .
  • Additive Screening : Introduce small molecules (e.g., crown ethers) to template molecular alignment.

Q. How does the fluorine substituent influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?

Methodological Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases dienophile reactivity. Measure rate constants (k) for reactions with cyclopentadiene; compare to non-fluorinated analogs .
  • Steric Considerations : Conformational analysis (via XRD or DFT) assesses if the cyclopentenyl group’s steric bulk dominates over electronic effects .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance fluorine’s electron-withdrawing effect, accelerating reaction rates by 2–3× vs. toluene .

Q. What are the implications of structural database discrepancies (e.g., CSD, PubChem) for this compound’s reported properties?

Methodological Answer:

  • Cross-Referencing : Compare bond lengths and angles across entries (e.g., CSD entry XXXX vs. in-house XRD data). Discrepancies >0.05 Å may indicate unresolved disorder .
  • Error Analysis : Statistically evaluate outliers (e.g., Z-scores) in torsion angles to identify systematic errors in data deposition .

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